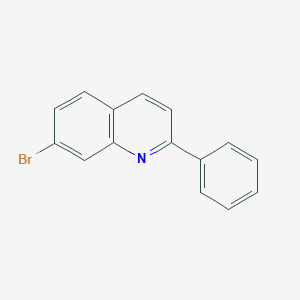

7-Bromo-2-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUXWUPPMOLJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591600 | |

| Record name | 7-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203578-65-7 | |

| Record name | 7-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 7-Bromo-2-phenylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of experimental data for this specific compound, this document consolidates known information for this compound and its close analog, 7-Bromo-4-hydroxy-2-phenylquinoline. Where experimental data is unavailable, predicted values and data from structurally related compounds are presented to offer a predictive profile. This guide includes detailed experimental protocols for the synthesis and characterization of quinoline derivatives, alongside visualizations of key chemical workflows, to support researchers in their work with this class of compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of various substituents to the quinoline scaffold allows for the modulation of its physicochemical and biological characteristics.[1] this compound, with a bromine atom at the 7-position and a phenyl group at the 2-position, is a compound of interest for further functionalization and biological screening. Halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability, while the phenyl group can engage in π-π stacking interactions with biological targets.[1] This guide aims to provide a detailed summary of the known physicochemical properties and relevant experimental methodologies for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize the available experimental and predicted data for the target compound and its hydroxylated analog, 7-Bromo-4-hydroxy-2-phenylquinoline, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrN | [2] |

| Molecular Weight | 284.15 g/mol | [2] |

| Predicted Boiling Point | 412.4 ± 30.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.433 ± 0.06 g/cm³ | [2] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available | |

| CAS Number | 1203578-65-7 | [2] |

Table 2: Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrNO | [3] |

| Molecular Weight | 300.15 g/mol | [3] |

| Appearance | Brown powder | [4] |

| Melting Point | Not available | |

| Solubility | Likely low aqueous solubility, higher in organic solvents | [4] |

| pKa | Not available | |

| LogP | Not available | |

| CAS Number | 825620-24-4 | [4] |

Experimental Protocols

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Conrad-Limpach Synthesis)

The Conrad-Limpach synthesis is a widely used method for preparing 4-hydroxyquinolines.[5] It involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[5]

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)

-

Materials: 3-Bromoaniline, Ethyl benzoylacetate, Toluene, Glacial acetic acid (catalyst).[5]

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[5]

-

Add a catalytic amount of glacial acetic acid.[5]

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

-

After completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[5]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

-

Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-phenylquinoline

-

Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A or mineral oil).[5]

-

Procedure:

-

Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.[5]

-

Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen).[6]

-

Maintain this temperature and monitor the reaction progress by TLC.[6]

-

Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.[6]

-

Collect the precipitated solid by filtration.[5]

-

Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[6]

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[6]

-

Dry the purified product under vacuum.[6]

-

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents.[3]

-

Materials: this compound (or its derivative), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., a mixture of Toluene and Water).[3]

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), and the base (2 equivalents).[3]

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[3]

-

Add the degassed solvent and the palladium catalyst (e.g., 5 mol%) to the reaction mixture under the inert atmosphere.[3]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-phenylquinoline.[3]

-

Characterization Methods

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals in the aromatic region (7-9 ppm). The ¹³C NMR would show characteristic resonances for the quinoline and phenyl carbons.[7]

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer. This technique will determine the molecular weight and provide information about the elemental composition and fragmentation pattern.[7]

-

-

UV-Vis Spectroscopy:

-

Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm) to determine the maximum absorbance wavelength (λmax).[8]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the Conrad-Limpach Synthesis.

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling.

Caption: Workflow for Structural Characterization.

Potential Biological Activities

While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-known pharmacophore. Bromo-substituted quinoline derivatives have been investigated for various therapeutic applications.

-

Anticancer Activity: Several bromo-substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[9] For example, certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells.[9]

-

Anti-HIV Activity: Some quinoline derivatives containing bromo-substituents have shown potent activity against HIV reverse transcriptase.[10]

Further research is necessary to determine the specific biological targets and potential therapeutic applications of this compound.

Conclusion

This compound is a valuable scaffold for the development of novel compounds with potential applications in medicinal chemistry. This technical guide has summarized the currently available, albeit limited, physicochemical data for this compound and its hydroxylated analog. The provided experimental protocols, adapted from related compounds, offer a solid foundation for its synthesis, derivatization, and characterization. The absence of comprehensive experimental data highlights the need for further research to fully elucidate the properties and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 7-Bromo-2-phenylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromo-2-phenylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

While precise quantitative data is not published, the solubility of this compound can be inferred from its parent compound, 2-phenylquinoline, and other bromoquinoline derivatives. 2-Phenylquinoline is known to be generally soluble in organic solvents. The presence of the phenyl group and the quinoline core contributes to its solubility in a range of organic media. Structurally similar compounds like 6-bromoquinoline are reported to be soluble in polar aprotic solvents, and 5,7-dibromoquinolin-8-ol shows good solubility in polar protic solvents and DMSO.

Based on this, this compound is expected to be soluble in many common organic solvents but possess limited solubility in water. The following table summarizes the expected qualitative solubility.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally related brominated quinolines show good solubility in DMSO.[1] |

| Acetone | Polar Aprotic | Likely Soluble | The related isomer, 6-bromoquinoline, is reported as soluble in acetone. |

| Dichloromethane (DCM) | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in dichloromethane. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in THF. |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | 6-bromoquinoline is soluble in ethyl acetate. |

| Ethanol | Polar Protic | Likely Soluble | Related brominated hydroxyquinolines show solubility in ethanol.[1] |

| Methanol | Polar Protic | Likely Soluble | Related brominated hydroxyquinolines show solubility in methanol.[1] |

| Toluene | Non-polar | Likely Soluble | The parent quinoline structure suggests solubility in aromatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

To generate precise and reproducible quantitative data, the shake-flask method is the gold standard and is highly recommended.[2] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent for a sufficient duration to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[2]

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps (e.g., glass with PTFE-lined caps)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, ensure filter material does not bind the compound)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

-

Solvent Addition : Pipette a precise, known volume of the selected organic solvent into each vial.

-

Equilibration : Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all remaining solid particles.

-

Quantification :

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve.[3][4]

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility : Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound.

Synthetic Application in Drug Discovery

This compound serves as a valuable intermediate in organic synthesis. The bromine atom at the 7-position is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is widely used in drug discovery to create libraries of new compounds by introducing diverse molecular fragments, which is crucial for exploring structure-activity relationships (SAR).

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust framework for its characterization. The inferred qualitative solubility suggests good solubility in common polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise values, the detailed shake-flask experimental protocol offers a reliable method for generating this critical data. Furthermore, understanding its application in synthetic workflows like the Suzuki-Miyaura coupling highlights its importance as a building block in the synthesis of novel compounds for pharmaceutical research.

References

- 1. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

7-Bromo-2-phenylquinoline: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential research applications of 7-Bromo-2-phenylquinoline. While this specific quinoline derivative is available for research purposes, detailed experimental data in the public domain is limited. This guide consolidates available information and draws comparisons with structurally related compounds to inform its potential utility in drug discovery and materials science.

Commercial Availability

This compound is available from commercial chemical suppliers as a research chemical. It is typically offered in quantities ranging from milligrams to grams with a purity of 95% or higher. Researchers should note that this compound is intended for laboratory research use only and not for medical or consumer applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, including solvent selection and reaction setup.

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrN |

| Molecular Weight | 284.15 g/mol |

| CAS Number | 1203578-65-7 |

| Appearance | Likely a crystalline solid |

| Boiling Point | 412.4 ± 30.0 °C at 760 mmHg |

| Density | 1.433 ± 0.06 g/cm³ |

| Storage | Room temperature, dry and sealed |

Synthesis of this compound

A plausible synthetic approach is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][4] For the synthesis of this compound, this would likely involve the reaction of 3-bromoaniline with cinnamaldehyde in the presence of an acid catalyst.

Another potential route is the Friedländer synthesis , which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6][7] A variation of this method, which has been used to synthesize other substituted quinolines, could be adapted for this target molecule.[8]

The logical workflow for a potential synthesis is outlined below.

Caption: A generalized workflow for the potential synthesis of this compound.

Potential Research Applications

Although specific studies detailing the biological activity or material science applications of this compound are scarce, the broader class of quinoline derivatives is of significant interest in several research areas. The presence of the bromine atom and the phenyl group on the quinoline scaffold suggests potential for this compound in medicinal chemistry and materials science.[9][10][11]

Medicinal Chemistry

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The 2-phenylquinoline scaffold is a common feature in many therapeutic agents.[9] The bromine atom at the 7-position can modulate the compound's lipophilicity and its ability to interact with biological targets.[9]

Based on the activities of structurally related compounds, this compound could be a valuable building block for the synthesis of novel bioactive molecules. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the creation of a library of derivatives for biological screening.[12]

A hypothetical workflow for the exploration of this compound in drug discovery is presented below.

Caption: A potential workflow for utilizing this compound in a drug discovery program.

Materials Science

The 2-phenylquinoline core is known to be fluorescent, which suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[11] The bromine atom offers a site for modification to tune the photophysical properties of the molecule or to incorporate it into larger polymeric structures.[11] This could lead to the development of novel fluorescent polymers or materials with interesting electronic properties.[11]

Conclusion

This compound is a commercially available research chemical with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds with interesting biological and photophysical properties. Further research is needed to fully elucidate its synthetic pathways and to explore its potential in various scientific disciplines.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

7-Bromo-2-phenylquinoline: A Technical Guide to its Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on 7-Bromo-2-phenylquinoline, a derivative that combines the pharmacophoric features of the 2-phenylquinoline core with a strategic bromine substitution. While direct and extensive experimental data on this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential in medicinal chemistry. This is achieved through an in-depth analysis of structurally related compounds, including 2-phenylquinolines and other bromo-substituted quinolines. This guide covers the synthetic accessibility, physicochemical properties, and the predicted biological activities of this compound, offering a roadmap for its future investigation and development as a potential therapeutic agent.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] The rigid and planar nature of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors.

The introduction of substituents onto the quinoline core is a key strategy for modulating its physicochemical properties and biological efficacy.[1] The 2-phenylquinoline moiety is a common feature in many therapeutic agents, and the presence of a phenyl group at this position can significantly influence the compound's biological activity.[3] Furthermore, halogenation, particularly bromination at the C7 position, is a well-established method for enhancing the therapeutic potential of quinoline-based compounds.[3] The bromine atom can increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[3]

This guide will explore the untapped potential of this compound by examining the established knowledge of its core components.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structural components.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its close analogs.

| Property | This compound (Predicted/Known) | 7-Bromo-4-hydroxy-2-phenylquinoline (Known) | 2-Phenylquinoline (Known) |

| Molecular Formula | C₁₅H₁₀BrN | C₁₅H₁₀BrNO | C₁₅H₁₁N |

| Molecular Weight | 284.15 g/mol | 300.15 g/mol [5] | 205.26 g/mol [6] |

| Appearance | Crystalline solid (Predicted) | Brown powder[5] | White to orange to green crystalline powder[6] |

| Solubility | Predicted to have good solubility in organic solvents and low aqueous solubility.[7] | Low aqueous solubility, higher in organic solvents.[7] | Soluble in organic solvents, slightly soluble in water.[6][7] |

| Melting Point | Not available | Not available | 81 - 85 °C[6] |

| Boiling Point | Not available | Not available | 363 °C[6] |

Synthetic Pathways

The synthesis of this compound can be approached through established methods for quinoline synthesis. A plausible and widely used method is an adaptation of the Doebner-von Miller reaction or the Friedländer synthesis.

A general synthetic workflow for related compounds is presented below.

Caption: General workflow for the synthesis of this compound.

The bromo-substituent at the 7-position also serves as a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the creation of a diverse library of 7-aryl-2-phenylquinoline derivatives for structure-activity relationship (SAR) studies.[5]

Caption: Drug development workflow using this compound as a scaffold.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related compounds, this compound is predicted to exhibit a range of therapeutic effects.

Anticancer Activity

Quinoline derivatives are well-documented as potential anticancer agents, with mechanisms of action that include the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] The presence of a bromine atom can significantly enhance the anticancer activity of the quinoline scaffold.[3]

A postulated mechanism of action for quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[8] By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8]

Caption: Postulated inhibition of the EGFR signaling pathway.

Antimicrobial Activity

The quinoline scaffold is a core component of several established antimicrobial drugs.[1] 2-Phenylquinoline derivatives have shown potential as antimicrobial agents, providing a basis for developing new treatments against resistant bacterial strains.[6]

Anti-inflammatory Activity

Certain quinoline derivatives possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents.[9][10] This suggests that this compound could also be a valuable scaffold for the development of novel antiviral therapies.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are necessary.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assays of Novel Quinoline Compounds in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of novel quinoline compounds on cancer cells. Quinoline derivatives are a significant class of heterocyclic compounds recognized for their broad-ranging biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic potential is a crucial step in the drug discovery and development pipeline.[3] This document outlines detailed protocols for common in vitro cytotoxicity assays, presents a summary of quantitative data from recent studies, and illustrates key experimental workflows and signaling pathways.

Data Presentation: Cytotoxicity of Novel Quinoline Compounds

The cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[3][4]

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |

| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||

| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||

| Phenylsulfonylurea Derivative | Derivative 7 | HepG-2 (Liver) | 2.71 | - | - |

| A549 (Lung) | 7.47 | - | - | ||

| MCF-7 (Breast) | 6.55 | - | - | ||

| 2,4-Disubstituted quinoline | - | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | - | - |

| HCT-8 (Colon) | |||||

| HL-60 (Leukemia) | |||||

| 2-phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | - | - |

| 7d | HT-29 (Colon) | 9.19 | - | - | |

| 7i | HT-29 (Colon) | 11.34 | - | - | |

| N-alkylated, 2-oxoquinoline | - | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | - | - |

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5] The principle of this assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1]

Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents:

-

Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[1]

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

-

Novel quinoline compounds

-

MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[1]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[1]

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3] Incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.[3] Include vehicle and untreated controls.[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][6]

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon damage to the plasma membrane.[7][8]

Workflow for the LDH cytotoxicity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] A key mechanism through which many quinoline derivatives exert their cytotoxic effects on cancer cells is the induction of cell cycle arrest.[2][3] This process halts the proliferation of malignant cells at specific checkpoints in the cell cycle, ultimately leading to apoptosis or cellular senescence.

Flow cytometry is a powerful and high-throughput technique that is indispensable for the precise analysis of cell cycle distribution. By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells into the various phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).

These application notes provide a comprehensive overview of the use of flow cytometry to analyze cell cycle arrest induced by quinoline derivatives. Included are detailed protocols, a summary of quantitative data for specific quinoline compounds, and diagrams of relevant signaling pathways and experimental workflows.

Mechanisms of Quinoline Derivative-Induced Cell Cycle Arrest

Quinoline derivatives can induce cell cycle arrest through several mechanisms of action[4][5]:

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, distorting its structure and interfering with the processes of replication and transcription.[6] They can also inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication, leading to DNA damage and cell cycle arrest.[2]

-

Tubulin Polymerization Disruption: Certain quinoline derivatives can interfere with the dynamics of microtubules by either inhibiting their polymerization or stabilizing them.[5] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the M phase of the cell cycle.

-

Modulation of Cell Cycle Regulatory Proteins: Quinoline derivatives can influence the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and their inhibitors (CKIs). For instance, the upregulation of CKIs like p21 and p27 can lead to cell cycle arrest.[7][8]

Quantitative Data on Cell Cycle Arrest by Specific Quinoline Derivatives

The following tables summarize the effects of various quinoline derivatives on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.

| Quinoline Derivative | Cell Line | Concentration | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| 91b1 | A549 | Control (0.1% DMSO) | 48h | 55.3 ± 2.1 | 34.2 ± 1.5 | 10.5 ± 0.8 | [4][9] |

| 5 µg/mL | 48h | 68.4 ± 2.5 | 23.1 ± 1.9 | 8.5 ± 0.7 | [4][9] | ||

| 10 µg/mL | 48h | 75.1 ± 3.1 | 18.5 ± 1.2 | 6.4 ± 0.5 | [4][9] | ||

| IQDMA | K562 | Control | 24h | 45.2 | 34.7 | 20.1 | [7][10] |

| 1 µM | 24h | 35.6 | 28.3 | 36.1 | [7][10] | ||

| 2 µM | 24h | 28.9 | 21.5 | 49.6 | [7][10] | ||

| BPTQ | Leukemia Cells | Varies | Varies | Arrest at S and G2/M phases observed. | [6] | ||

| MPSQ | COLO 205 | 15 µM (IC50) | 48h | Significant arrest at G2/M phase observed. | [11] |

* p < 0.05, ** p < 0.01 compared to control.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Quinoline Derivatives

-

Cell Seeding: Seed the desired cancer cell line (e.g., A549, K562) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should be prepared in parallel.

-

Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the quinoline derivative or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Preparation, Fixation, and Staining for Flow Cytometry

-

Cell Harvesting:

-

Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.

-

-

Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.

-

Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Rehydration and Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Protocol 3: Flow Cytometry Analysis

-

Instrument Setup: Calibrate the flow cytometer according to the manufacturer's instructions.

-

Sample Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on the flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate a DNA content histogram. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: Workflow for analyzing quinoline-induced cell cycle arrest.

Signaling Pathways

Caption: Quinoline derivative 91b1 induces G0/G1 arrest.[9][12][13]

Caption: IQDMA induces G2/M arrest via the JNK signaling pathway.[7][8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel indoloquinoline derivative, IQDMA, induces S-phase arrest and apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel indoloquinoline derivative, IQDMA, inhibits STAT5 signaling associated with apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing side product formation in 7-Bromo-2-phenylquinoline synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of 7-Bromo-2-phenylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common synthetic routes such as the Doebner-von Miller or Combes synthesis.

| Issue | Potential Cause | Recommended Solution |

| Low Yield of Desired Product | 1. Suboptimal Reaction Temperature: The cyclization step in many quinoline syntheses requires high temperatures. Insufficient heat can lead to incomplete reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature. For Doebner-von Miller reactions, refluxing is often necessary. The specific optimal temperature may depend on the solvent and starting materials. |

| 2. Inefficient Catalyst: The acid catalyst may not be active enough or used in the wrong concentration. | 2. Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., hydrochloric acid, sulfuric acid, zinc chloride) and optimize their concentration. | |

| 3. Side Reactions: Formation of regioisomers (e.g., 5-Bromo-2-phenylquinoline) and polymerization of reactants can significantly reduce the yield of the target molecule. | 3. Control Reaction Conditions: To minimize polymerization of α,β-unsaturated carbonyl compounds, consider their slow addition to the reaction mixture. To address regioisomer formation, see the section on "Formation of 5-Bromo-2-phenylquinoline". | |

| Formation of 5-Bromo-2-phenylquinoline Isomer | 1. Lack of Regiocontrol: With 3-bromoaniline as a starting material, electrophilic attack during cyclization can occur at either the position para or ortho to the amino group, leading to a mixture of 7-bromo and 5-bromo isomers. The electronic and steric nature of the substituents influences this regioselectivity. | 1. Steric Hindrance: Employing bulkier reactants may favor the formation of the less sterically hindered 7-bromo isomer. The choice of the α,β-unsaturated carbonyl compound can influence the steric environment of the transition state. |

| 2. Reaction Conditions: The choice of acid catalyst and solvent can influence the isomer ratio. | 2. Condition Optimization: Systematic variation of the acid catalyst and solvent may be necessary to find conditions that favor the formation of the 7-bromo isomer. Unfortunately, achieving complete regioselectivity can be challenging. | |

| Formation of Tar-like Byproducts | 1. Polymerization of Reactants: α,β-unsaturated aldehydes and ketones are prone to polymerization under strong acidic conditions. | 1. Controlled Addition: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture containing the aniline and acid. |

| 2. High Reaction Temperature: Excessively high temperatures can lead to decomposition of starting materials and products. | 2. Temperature Monitoring: Carefully control the reaction temperature and avoid overheating. Monitor the reaction progress by TLC to determine the optimal reaction time. | |

| Difficult Purification | 1. Similar Polarity of Isomers: The 7-bromo and 5-bromo isomers often have very similar polarities, making their separation by column chromatography challenging. | 1. High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system or a long chromatography column with a shallow gradient of eluents for better separation. |

| 2. Recrystallization: Attempt fractional recrystallization from various solvents. This may allow for the selective crystallization of one isomer. |

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their potential side products?

A1: The most common methods for synthesizing substituted quinolines are the Doebner-von Miller, Combes, and Friedländer syntheses. When starting with 3-bromoaniline to produce this compound, the primary side product is the regioisomeric 5-Bromo-2-phenylquinoline. Other potential side products can include tars from the polymerization of starting materials.

Q2: How can I confirm the identity of the 7-bromo and 5-bromo isomers?

A2: The most definitive method for distinguishing between the 7-bromo and 5-bromo isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons on the quinoline ring will be distinct for each isomer. 2D NMR techniques like COSY and NOESY can further aid in structure elucidation.

Q3: Are there alternative synthetic strategies to avoid the formation of the 5-bromo isomer?

A3: While classical methods often yield isomeric mixtures, alternative strategies involving pre-functionalized starting materials can offer better regiocontrol. For example, starting with a 4-bromo-2-aminobenzaldehyde and performing a Friedländer synthesis with an appropriate ketone would unambiguously yield the 7-bromoquinoline derivative. However, the synthesis of the starting materials may be more complex.

Q4: What is the expected yield for the synthesis of 7-bromoquinolines?

A4: The yields can vary significantly depending on the specific reaction and conditions. For a related compound, 7-bromo-2-methylquinoline, synthesized via a Doebner-Miller reaction, a yield of 46% for the 7-bromo isomer was reported, with the crude product being a mixture of the 5-bromo and 7-bromo isomers.[1]

Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol is an adapted procedure based on the synthesis of similar 7-bromoquinolines and may require optimization.

Materials:

-

3-Bromoaniline

-

Benzalacetone (4-phenyl-3-buten-2-one)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-bromoaniline to a pre-cooled (0 °C) solution of concentrated hydrochloric acid.

-

Addition of Carbonyl Compound: To the stirred solution, slowly add benzalacetone.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and slowly neutralize the acid by adding saturated aqueous sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product will likely be a mixture of this compound and 5-Bromo-2-phenylquinoline. Purify the mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.

Visualizations

Caption: Main reaction and side reaction pathway in the synthesis of this compound.

References

Technical Support Center: Reaction Monitoring for Quinoline Synthesis

Welcome to the technical support center for monitoring quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in reaction analysis. Here you will find troubleshooting guides and FAQs in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you select and optimize the best monitoring techniques for your specific quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the analysis of quinoline synthesis reactions. The guidance is categorized by analytical technique.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method ideal for quickly checking reaction progress. However, the basic nature of the quinoline ring can often lead to issues with standard silica gel plates.

Q1: My quinoline compound is streaking or tailing on the TLC plate. What's the cause and solution?

A: This is a very common issue. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silica gel stationary phase, causing the spot to elongate.[1]

-

Solutions :

-

Add a Basic Modifier : Neutralize the acidic sites on the silica gel by adding a small amount of a base to your mobile phase. A common choice is 0.5-2% triethylamine (NEt₃).[1]

-

Reduce Sample Concentration : Overloading the plate can exacerbate tailing. Dilute your sample and apply a smaller spot (1-2 mm diameter).[1]

-

Use Alumina Plates : Consider using basic alumina TLC plates, which will not have the strong acidic interaction with your basic compound.

-

Q2: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[1][2]

-

Solution : Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 10% to 30%). If that is insufficient, switch to a more polar system, such as 5% methanol in dichloromethane.[1][2]

Q3: My spots are running at the solvent front (Rf ≈ 1). How can I fix this?

A: This means your mobile phase is too polar.[1][2]

-

Solution : Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[2]

Q4: I can't see any spots under the UV lamp after developing the plate. What's wrong?

A: This can happen if your compounds are not UV-active or are present at a very low concentration.[2]

-

Solutions :

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction conversion and purity. However, peak shape and retention issues can arise with polar quinoline derivatives.

Q5: My polar quinoline compound is eluting at or near the solvent front (void volume) on my C18 column. How can I increase retention?

A: This is a common issue for polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3]

-

Solutions :

-

Increase Mobile Phase Polarity : Increase the aqueous portion of your mobile phase. Modern C18 columns are often stable in 100% aqueous conditions.[3]

-

Adjust pH : If your quinoline has a basic handle, operating the mobile phase at a mid-range pH (e.g., 3-7) can protonate the nitrogen, increasing its polarity and potentially its retention on certain columns.

-

Use HILIC : For very polar compounds, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase.[3]

-

Q6: I'm observing significant peak tailing for my quinoline compound in RP-HPLC. What can I do to improve peak shape?

A: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with acidic residual silanols on the silica-based stationary phase.

-

Solutions :

-

Use a Low pH Mobile Phase : A low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate both the basic quinoline and the acidic silanols, minimizing unwanted ionic interactions.

-

Add a Competing Base : Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to interact with the active silanol sites.

-

Use an End-Capped Column : Ensure you are using a high-quality, end-capped column where most residual silanols have been deactivated.

-

Q7: My baseline is drifting during my gradient analysis. What could be the cause?

A: Baseline drift in gradient HPLC is often related to the mobile phase or the detector.

-

Solutions :

-

Ensure Miscibility : Confirm that your mobile phase solvents are fully miscible and have been properly degassed.

-

Check Solvent Purity : Use high-purity HPLC-grade solvents. Impurities in one of the solvents can cause a drift as its proportion changes during the gradient.

-

Equilibrate Thoroughly : Ensure the column is fully equilibrated with the initial mobile phase composition before injecting the sample. Insufficient equilibration is a common cause of drift.[4]

-

Gas Chromatography (GC) & GC-MS

GC is suitable for volatile and thermally stable quinoline derivatives. It offers high resolution and, when coupled with a mass spectrometer (MS), provides powerful identification capabilities.

Q8: I'm not seeing my quinoline product in the GC chromatogram, but I know it's in the reaction mixture from TLC/NMR. Why?

A: This could be due to several factors related to the compound's properties or the GC parameters.

-

Possible Causes & Solutions :

-

Low Volatility : Your quinoline derivative may not be volatile enough to travel through the GC column under the current conditions. Increase the oven temperature, use a shorter column, or consider derivatization to increase volatility.

-

Thermal Decomposition : The compound might be degrading at the high temperatures of the injector or column. Try lowering the injector temperature or using a temperature ramp program that doesn't exceed the compound's stability limit.

-

Column Adsorption : Polar or basic quinolines can adsorb irreversibly to active sites in the injector liner or on the column. Use a deactivated liner and a column specifically designed for basic compounds.

-

Q9: How can I confirm the identity of a peak I believe is my quinoline product using GC-MS?

A: Mass spectrometry provides a fragmentation pattern that acts as a chemical fingerprint.

-

Solution : For quinoline, you would look for the molecular ion peak (m/z 129). Key fragment ions to look for include m/z 102 (loss of HCN) and m/z 76 (benzenoid fragment).[5] Comparing the obtained mass spectrum to a library (e.g., NIST) or a known standard will confirm its identity.

In-Situ Monitoring (FTIR & NMR)

In-situ techniques allow for real-time monitoring of a reaction without the need for sampling, providing rich kinetic data.

Q10: I want to monitor my quinoline synthesis in real-time. Is in-situ FTIR a good option?

A: Yes, in-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool for tracking the disappearance of reactant functional groups and the appearance of product-related vibrations.[6] For example, in a Friedländer synthesis, you could monitor the disappearance of the C=O stretch of a ketone starting material and the N-H stretches of an amine.[7] This technique is particularly valuable for identifying transient intermediates and understanding reaction mechanisms.[6]

Q11: Can I use ¹H NMR to calculate the conversion of my reaction?

A: Absolutely. ¹H NMR is a powerful quantitative tool.

-

Method :

-

Identify a distinct proton signal for a starting material and a distinct signal for the quinoline product that do not overlap with other signals.

-

Integrate both signals accurately.

-

The percentage conversion can be calculated by comparing the relative integration values. For example, if a starting material proton signal (integral Ism) disappears and a product proton signal (integral Ipdt) appears, the conversion can be calculated as: % Conversion = [Ipdt / (Ipdt + Ism)] * 100

-

This method was used to determine an 83% yield in an electrochemical hydrogenation of quinoline by monitoring the disappearance of aromatic protons and the appearance of aliphatic protons.[8]

-

Comparison of Monitoring Techniques

The choice of analytical technique depends on the specific requirements of the synthesis, such as the need for quantitative data, speed of analysis, and available equipment.

| Technique | Analysis Time | Cost | Sample Prep | Data Type | Key Advantage | Common Limitation |

| TLC | 5-20 min | Very Low | Minimal | Qualitative | Fast, simple, inexpensive | Not quantitative, prone to issues with basic compounds |

| HPLC | 10-40 min | Moderate | Dilution/Filtration | Quantitative | High accuracy and precision | Requires method development, potential for peak shape issues |

| GC-MS | 15-60 min | High | Dilution | Quantitative | Excellent for identification | Limited to volatile & thermally stable compounds |

| ¹H NMR | 5-15 min | High | Dilution | Quantitative | Rich structural information | Lower sensitivity than chromatographic methods |

| In-Situ FTIR | Real-time | Very High | None (probe inserted) | Semi-Quantitative | Real-time kinetic data | Requires specialized equipment |

Detailed Experimental Protocols

Protocol 1: Monitoring Quinoline Synthesis by TLC

This protocol outlines the standard procedure for tracking a reaction like a Combes or Friedländer synthesis.[7][9]

-

Sample Preparation :

-

Prepare three separate vials: one with a small sample of your starting material(s), one with your co-spot (a mix of starting materials), and one with a small aliquot (1-2 drops) of the reaction mixture.

-

Dissolve the contents of each vial in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[2]

-

-

TLC Plate Spotting :

-

Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate.

-

Using separate capillary tubes, spot each of the three samples onto the baseline. Ensure the spots are small and do not touch. The reaction mixture should be in the middle lane.

-

-

Development :

-

Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate with 1% Triethylamine). Ensure the solvent level is below the baseline.

-

Allow the solvent to run up the plate until it is about 1 cm from the top.

-

-

Visualization & Analysis :

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

-

Analyze the plate: The disappearance of the starting material spot and the appearance of a new product spot in the reaction lane indicates the reaction is progressing.[10]

-

Protocol 2: Quantitative Monitoring by HPLC

This protocol provides a general method for determining the percent conversion of a quinoline synthesis reaction.

-

Sample Preparation :

-

At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase in an HPLC vial. This creates a 1:20 dilution.

-

If the mixture contains solids, filter the sample through a 0.22 µm syringe filter.[2]

-

-

HPLC System Setup :

-

Column : Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : Start with a composition suitable to retain your starting materials (e.g., 95% A, 5% B) and ramp to a higher organic concentration (e.g., 5% A, 95% B) over 15-20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to an appropriate wavelength for your compounds (e.g., 225 nm).[11]

-

-

Data Acquisition :

-

Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

-

Inject 5-10 µL of your prepared samples.

-

-

Data Analysis :

-

Identify the peaks corresponding to your starting material(s) and your quinoline product based on retention time (confirmed by injecting standards).

-

Integrate the peak area for each component.

-

Calculate the percent conversion by monitoring the relative decrease in the starting material peak area and the increase in the product peak area over time.

-

Visualized Workflows and Logic

The following diagrams illustrate common workflows and troubleshooting logic for monitoring quinoline synthesis.

Caption: General experimental workflow for monitoring a quinoline synthesis reaction.

Caption: Troubleshooting logic for TLC streaking issues with quinoline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC Troubleshooting Guide [scioninstruments.com]

- 5. madison-proceedings.com [madison-proceedings.com]

- 6. mdpi.com [mdpi.com]

- 7. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Strategies for Scaling Up 7-Bromoquinoline Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the production of 7-bromoquinoline. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the scaling up of synthesis and purification processes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of 7-bromoquinoline, particularly via the Skraup synthesis, a widely used method for quinoline synthesis.

Frequently Asked Questions (FAQs)

-

Q1: What is the most common method for synthesizing 7-bromoquinoline on a larger scale? A1: The Skraup synthesis is a classic and effective method for preparing quinolines, including 7-bromoquinoline. It involves the reaction of an aniline (in this case, 3-bromoaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1] While other methods exist, the Skraup reaction is often favored for its use of readily available starting materials.

-

Q2: What are the primary safety concerns when performing a Skraup synthesis? A2: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[2][3] Key safety precautions include the slow and controlled addition of sulfuric acid with adequate cooling, the use of a moderator such as ferrous sulfate to prevent the reaction from becoming uncontrollable, and performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment.[2][4]

-

Q3: What are the typical impurities encountered in 7-bromoquinoline synthesis? A3: Common impurities include unreacted starting materials (e.g., 3-bromoaniline), isomeric byproducts, and degradation products resulting from the harsh reaction conditions.[5] Tar formation is also a significant issue in Skraup synthesis, leading to a complex mixture that requires careful purification.[6]

-

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[7]

Troubleshooting Guides

-

Issue 1: The Skraup reaction is too vigorous and difficult to control.

-

Possible Cause: The reaction is highly exothermic.

-

Solution:

-

-

Issue 2: Low yield of 7-bromoquinoline.

-

Possible Cause: Incomplete reaction, side reactions, or product loss during workup.

-

Solution:

-

Ensure the reaction is heated for a sufficient duration at the correct temperature to drive it to completion.[8]

-

The electronic nature of the substituent on the aniline can affect the yield. Electron-withdrawing groups like bromine can deactivate the ring, potentially requiring harsher conditions.[6]

-

The viscous, tarry reaction mixture can make product extraction challenging. Efficient steam distillation is a common method to separate the volatile product from the non-volatile tar.[8]

-

-

-

Issue 3: Excessive tar formation.

-

Possible Cause: Uncontrolled reaction temperature and localized overheating.

-

Solution:

-

-

Issue 4: Difficulty in purifying the crude 7-bromoquinoline.

-

Possible Cause: Presence of multiple impurities with similar properties to the product.

-

Solution:

-

Steam Distillation: This is a primary and effective method for separating the volatile 7-bromoquinoline from the non-volatile tarry residue.[8]

-

Column Chromatography: Silica gel column chromatography is highly effective for separating 7-bromoquinoline from isomeric impurities and other byproducts. A solvent system such as ethyl acetate and hexanes is commonly used.[9][10]

-

Recrystallization: This can be an effective final purification step if a suitable solvent system is identified that differentiates the solubility of 7-bromoquinoline from any remaining impurities.[10]

-

-

Data Presentation

Table 1: Summary of Quantitative Data for Bromoquinoline Synthesis and Purification

| Parameter | Value | Notes |

| Synthesis | ||

| Typical Yield (Skraup) | 46-86% | Yield can vary significantly based on reaction conditions and scale. A Doebner-Miller synthesis of 7-bromo-2-methylquinoline reported a 46% yield.[11] A modified Skraup synthesis for 8-bromoquinoline achieved an 86% yield.[12] |

| Purity after initial workup | ~87-92% | A patent for 6-bromoquinoline synthesis reported purities in this range after initial extraction.[13] |

| Purification | ||

| Final Purity (after distillation) | >98% | Vacuum distillation is an effective purification method.[13] |

| Final Purity (after chromatography) | >98% | Column chromatography can achieve high purity.[10] |

| Final Purity (after recrystallization) | >95% | Recrystallization is effective for removing less polar impurities.[10] |

Table 2: Analytical Methods for Quality Control of 7-Bromoquinoline

| Analytical Method | Purpose | Key Parameters to Monitor |

| HPLC-UV | Quantitative determination of purity and detection of non-volatile impurities.[5] | Peak area percentage of 7-bromoquinoline, presence of unreacted starting materials and unknown impurities.[5] |

| GC-MS | Detection and identification of volatile impurities.[5] | Presence of residual solvents and volatile byproducts.[5] |

| ¹H NMR | Structural confirmation and absolute purity determination (qNMR).[5] | Chemical shifts and integration consistent with the 7-bromoquinoline structure; use of an internal standard for quantitative analysis.[9] |

Experimental Protocols

Protocol 1: Skraup Synthesis of 7-Bromoquinoline

This protocol is adapted from established procedures for the synthesis of bromoquinolines.

Materials:

-

3-Bromoaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Nitrobenzene (optional, as an oxidizing agent and solvent)

-

Sodium Hydroxide (for workup)

-

Toluene (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromoaniline and ferrous sulfate heptahydrate.

-

Reagent Addition: With stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be controlled with an ice bath.

-

Glycerol Addition: Once the sulfuric acid has been added, begin the dropwise addition of anhydrous glycerol.

-

Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[8]

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[8]

-

Workup:

-

Allow the reaction mixture to cool.

-

Carefully pour the mixture into a beaker of ice water.

-

Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.

-

Perform steam distillation to separate the crude 7-bromoquinoline from the tarry residue.[8]

-

Extract the distillate with toluene.[13]

-

-

Purification:

Protocol 2: Purification of 7-Bromoquinoline by Column Chromatography

Materials:

-

Crude 7-bromoquinoline

-

Silica gel (for column chromatography)

-

Eluent: A mixture of ethyl acetate and hexanes (start with a low polarity mixture, e.g., 5:95 ethyl acetate:hexanes)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude 7-bromoquinoline in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin eluting the column with the chosen solvent system.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Solvent Removal: Combine the pure fractions containing 7-bromoquinoline and remove the solvent using a rotary evaporator to yield the purified product.[10]

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of 7-bromoquinoline.

Caption: Troubleshooting decision tree for 7-bromoquinoline synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 13. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

Validation & Comparative